N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . GlmU is involved in bacterial membrane synthesis and is a potential target for antimicrobial agents .
Mode of Action
This disruption can lead to the death of the bacteria, making the compound a potential antibacterial agent .
Biochemical Pathways
The compound’s action on GlmU affects the biochemical pathway responsible for the synthesis of bacterial membranes . By inhibiting GlmU, the compound disrupts this pathway, leading to a decrease in the production of bacterial membranes . This can result in the death of the bacteria, as the membrane is essential for the bacteria’s survival .
Pharmacokinetics
It has been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The compound’s action results in the disruption of bacterial membrane synthesis, leading to the death of the bacteria . This makes the compound a potential antibacterial agent . Furthermore, the compound has shown potent anticancer activity against Hep3B cancer cell line .
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion . Industrial production methods may involve the use of environmentally friendly one-pot tandem protocols that combine N-sulfonylation and esterification of carboxylic acids .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Hinsberg reaction is a well-known test for detecting primary, secondary, and tertiary amines using benzenesulfonyl chloride in the presence of aqueous alkali . Common reagents used in these reactions include iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one, and its acetoxylated version . Major products formed from these reactions include sulfonamides and sulfonate esters .
Scientific Research Applications
This compound has been extensively studied for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria by interacting with specific molecular targets such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . In the field of chemistry, it is used in the synthesis of various sulfonamide derivatives, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide can be compared to other sulfonamide derivatives, such as N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide. While both compounds share a similar core structure, the presence of different functional groups can significantly alter their biological activity and chemical properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-9-11-21-22(13-17)30-15-29-21)24-18-10-8-16-5-4-12-25(20(16)14-18)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYJWOXUPCPSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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